N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-4-21-7-8-22(17(25)16(21)24)18(26)19-11-14(15-6-5-9-27-15)23-13(3)10-12(2)20-23/h5-6,9-10,14H,4,7-8,11H2,1-3H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMFYGPNHKGTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. The compound incorporates a pyrazole ring, a thiophene ring, and a piperazine moiety, which are known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of multiple functional groups that contribute to its biological activity. The pyrazole and thiophene rings are particularly noted for their roles in drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Modulation : It can interact with specific receptors, potentially influencing signaling pathways related to inflammation and cancer progression.
- Antioxidant Activity : The presence of the thiophene ring may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Cell Line Studies : In vitro studies have demonstrated that compounds containing pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines such as H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer) .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Pyrazole derivatives are known for their anti-inflammatory properties, which may be mediated by their ability to inhibit cyclooxygenase (COX) enzymes .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Case Studies
In a notable study published in the Egyptian Journal of Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their biological activity against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited promising anticancer activity with IC50 values ranging from 9.8 µM to 15.6 µM across different cell lines .
Scientific Research Applications
Cytotoxicity and Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For example:
Case Study 1 : A derivative demonstrated an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM).
Table 1: Cytotoxic Activity of Related Compounds
| Compound | IC₅₀ (C6 Cell Line) | IC₅₀ (SH-SY5Y Cell Line) | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.13 µM | 5.00 µM | Induces apoptosis and cell cycle arrest |
| 5-Fluorouracil | 8.34 µM | 8.53 µM | Inhibits RNA synthesis |
Antimicrobial Properties
The compound has shown broad-spectrum antimicrobial activity. Pyrazolone derivatives are particularly noted for their effectiveness against various bacterial strains and fungi. The introduction of specific substituents can enhance these effects.
Antibacterial Activity : Compounds related to this structure have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research indicates that pyrazolone derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Cytotoxicity | Significant effects on cancer cell lines |
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Inhibition of pro-inflammatory markers |
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
A combination of spectroscopic methods is required:
- NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon connectivity, especially for distinguishing pyrazole, thiophene, and piperazine signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- X-ray Crystallography (if available): Resolve stereochemistry and crystal packing effects .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from overlapping signals (e.g., piperazine vs. pyrazole protons in NMR) or impurities. Strategies include:
- 2D NMR Techniques : Use HSQC, HMBC, and COSY to resolve ambiguous correlations .
- Isotopic Labeling : Introduce deuterated analogs to simplify NMR interpretation .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- Parallel Synthesis : Synthesize analogs with incremental structural changes to isolate spectral contributions .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the thiophene ring .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and conformational dynamics .
- QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl on piperazine) with activity data from analogs .
Advanced: How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. chlorinated (DCE) solvents for coupling steps .
- Catalyst Optimization : Evaluate Ru- or Pd-based catalysts for cross-coupling reactions; adjust ligand ratios .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours conventional) .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against COX-2, kinases, or proteases using fluorogenic substrates (IC50 determination) .
- Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
- Anti-inflammatory Screening : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced: How to design experiments to assess pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- Caco-2 Permeability : Assess intestinal absorption potential by measuring apical-to-basolateral transport .
- In Silico ADMET Prediction : Tools like SwissADME to predict logP, solubility, and CYP450 interactions .
Advanced: What strategies mitigate synthetic byproducts from competing reactions?
Methodological Answer:
- Protecting Groups : Temporarily block reactive amines (e.g., Boc for piperazine) during thiophene functionalization .
- Sequential Addition : Introduce reagents in stages to prevent cross-reactivity (e.g., add acyl chloride after pyrazole formation) .
- Byproduct Trapping : Use scavenger resins (e.g., QuadraSil™) to remove unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
